molecular formula C6H9BrN2S B13075629 4-bromo-N-(propan-2-yl)-1,3-thiazol-2-amine

4-bromo-N-(propan-2-yl)-1,3-thiazol-2-amine

Cat. No.: B13075629
M. Wt: 221.12 g/mol
InChI Key: BBMIJYAPXYETDL-UHFFFAOYSA-N
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Description

4-bromo-N-(propan-2-yl)-1,3-thiazol-2-amine is an organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(propan-2-yl)-1,3-thiazol-2-amine typically involves the reaction of 4-bromo-1,3-thiazole with isopropylamine. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include heating the mixture to a temperature range of 50-100°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more environmentally friendly and cost-effective.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(propan-2-yl)-1,3-thiazol-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide or potassium thiocyanate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazoles.

    Substitution: Various substituted thiazoles depending on the nucleophile used.

Scientific Research Applications

4-bromo-N-(propan-2-yl)-1,3-thiazol-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-bromo-N-(propan-2-yl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit an enzyme by binding to its active site, thereby preventing the enzyme from catalyzing its substrate.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N-(propan-2-yl)benzamide
  • 4-bromo-N-(propan-2-yl)phenylamine
  • 4-bromo-N-(propan-2-yl)thiazole

Uniqueness

4-bromo-N-(propan-2-yl)-1,3-thiazol-2-amine is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities.

Properties

Molecular Formula

C6H9BrN2S

Molecular Weight

221.12 g/mol

IUPAC Name

4-bromo-N-propan-2-yl-1,3-thiazol-2-amine

InChI

InChI=1S/C6H9BrN2S/c1-4(2)8-6-9-5(7)3-10-6/h3-4H,1-2H3,(H,8,9)

InChI Key

BBMIJYAPXYETDL-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=NC(=CS1)Br

Origin of Product

United States

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